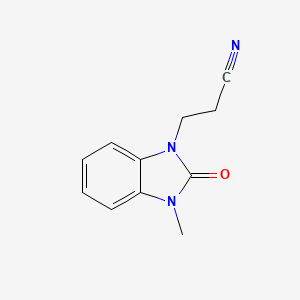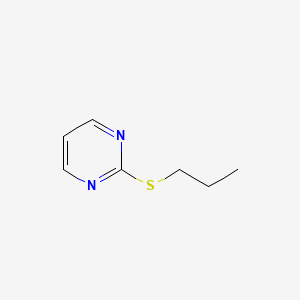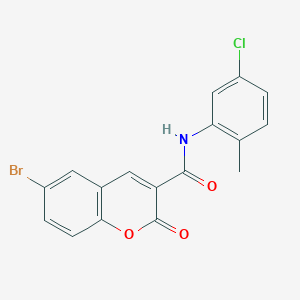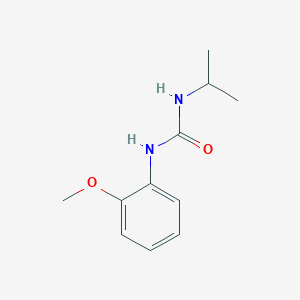![molecular formula C14H20N2O2 B7458773 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperazine derivatives, which are known to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to modulate the release and uptake of these neurotransmitters, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, as well as the regulation of ion channels and receptors. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone. One area of interest is its potential use as a radioligand for imaging studies of the central nervous system. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanisms of action of 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone and its potential therapeutic applications.
Synthesemethoden
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone can be synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then further reacted with ethanone to yield 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have various biological activities, including analgesic, anticonvulsant, and antidepressant effects. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been investigated for its potential use as a radioligand for imaging studies of the central nervous system.
Eigenschaften
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(17)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)18-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXWVPKBFTWINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)

